1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 1105189-57-8
VCID: VC3345442
InChI: InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
SMILES: C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br
Molecular Formula: C16H13BrN2S
Molecular Weight: 345.3 g/mol

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

CAS No.: 1105189-57-8

Cat. No.: VC3345442

Molecular Formula: C16H13BrN2S

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol - 1105189-57-8

Specification

CAS No. 1105189-57-8
Molecular Formula C16H13BrN2S
Molecular Weight 345.3 g/mol
IUPAC Name 3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
Standard InChI Key QCYJVHNPNNEWBH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br

Introduction

PropertyValue
CAS Number1105189-57-8
Molecular FormulaC₁₆H₁₃BrN₂S
Molecular Weight345.3 g/mol
IUPAC Name3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione
Standard InChIInChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
Standard InChIKeyQCYJVHNPNNEWBH-UHFFFAOYSA-N

Structural Characteristics and Properties

The structure of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol comprises several key functional components that define its chemical behavior and potential biological interactions:

Structural Features

The compound features a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The specific arrangement includes:

  • A benzyl group attached to the nitrogen at position 1

  • A 4-bromophenyl group at position 5

  • A thiol (-SH) group at position 2

This unique structural arrangement creates distinct electronic and steric properties that influence the compound's reactivity patterns. The presence of the bromine atom on the phenyl ring is particularly significant, as halogen substituents often play crucial roles in drug-receptor interactions through halogen bonding.

Synthesis Approaches

Critical Reaction Parameters

Several factors influence the successful synthesis of imidazole derivatives like 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol:

  • Solvent selection is crucial, with absolute ethanol commonly used for similar compounds

  • Temperature control during reactions, with reflux conditions often required

  • Careful purification methods, typically involving silica gel chromatography

  • Structure confirmation through NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS)

The choice of these parameters significantly impacts the yield and purity of the final product.

Compound TypeActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaKey Structural Features Contributing to Activity
4,5-diphenylimidazol-2-thiol derivativesActive against S. aureus and E. faecalisLimited activity against P. aeruginosa and E. coliPresence of halogen atoms or trifluoromethyl groups
Compound 6d (related derivative)Two-fold more potent than ciprofloxacin against S. aureus (MIC 4 μg/mL)Not specifiedChloride or trifluoromethyl at 5-position of benzimidazole
Compound 6c (related derivative)Moderate activity against S. aureus and E. faecalis (MIC 16 μg/mL)Not specifiedSimilar structural features to 6d

Comparative Analysis with Related Compounds

Structural Analogs

1-Benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol shares structural similarities with several other imidazole derivatives while maintaining distinct features:

Table 3: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-Benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiolC₁₆H₁₃BrN₂S345.3 g/molReference compound
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiolC₁₂H₁₁BrN₂S295.2 g/molAllyl group at N1 instead of benzyl group
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazoleDifferent core structureNot specifiedThiophene ring instead of thiol; dihydroimidazole core
4,5-Diphenylimidazol-2-thiol derivativesVariesVariesDifferent substitution patterns at positions 4 and 5

Structure-Activity Relationships

The relationship between structural features and biological activity can provide valuable insights into the potential applications of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol:

Understanding these structure-activity relationships is crucial for predicting the biological behavior of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol and designing more effective derivatives.

Research Applications and Future Directions

Current Research Status

  • Investigation of antimicrobial properties, particularly against drug-resistant bacterial strains

  • Exploration of enzyme inhibitory activities, especially against targets like IDO

  • Development of more efficient synthetic routes to obtain the compound with higher yield and purity

Future Research Prospects

Given the structural features and potential biological activities of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, several research avenues warrant further exploration:

  • Comprehensive antimicrobial screening against a broader range of pathogens, including drug-resistant strains

  • Detailed structure-activity relationship studies to identify the specific structural features responsible for biological activity

  • Investigation of potential synergistic effects when combined with established antimicrobial agents

  • Exploration of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

  • Assessment of potential cytotoxicity and selectivity toward microbial versus mammalian cells

These research directions could significantly advance our understanding of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol and its potential applications in drug discovery.

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